molecular formula C23H18Cl3N3O3 B15014901 3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide

3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide

Cat. No.: B15014901
M. Wt: 490.8 g/mol
InChI Key: HREKOKJFYAFDAO-UVHMKAGCSA-N
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Description

2-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and halogen substituents, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazine derivative: This involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the hydrazone.

    Condensation reaction: The hydrazone is then reacted with a substituted benzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE
  • 2-{N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18Cl3N3O3

Molecular Weight

490.8 g/mol

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dichlorophenyl)propanediamide

InChI

InChI=1S/C23H18Cl3N3O3/c24-17-5-1-16(2-6-17)14-32-19-8-3-15(4-9-19)13-27-29-23(31)12-22(30)28-18-7-10-20(25)21(26)11-18/h1-11,13H,12,14H2,(H,28,30)(H,29,31)/b27-13+

InChI Key

HREKOKJFYAFDAO-UVHMKAGCSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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